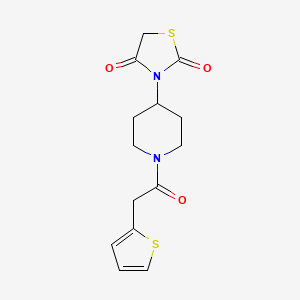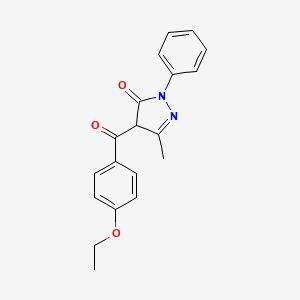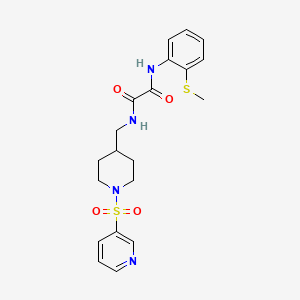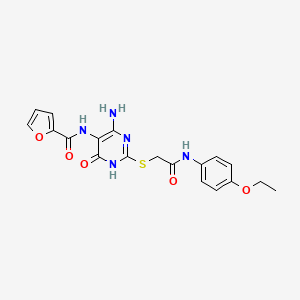
3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of thiazolidinediones and is known to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- A series of thiazolidine-2,4-diones demonstrated significant antimicrobial activities against gram-positive bacteria, with some compounds showing potent activity comparable to commercial antibiotics like ciprofloxacin. These compounds also exhibited excellent antifungal activities, with certain derivatives outperforming the reference drug fluconazole in inhibitory action against fungi such as Aspergillus niger and A. flavus (Prakash et al., 2011).
Anticancer Activity
- N-substituted indole derivatives containing the thiazolidine-2,4-dione moiety were synthesized and evaluated for their anticancer activity. Among these, specific compounds showed promising activity against the MCF-7 human breast cancer cell line, indicating their potential as therapeutic agents in cancer treatment (Kumar & Sharma, 2022).
Antidiabetic Agents
- Novel thiazolidine-2,4-dione derivatives were designed and synthesized with the aim of exploring their antidiabetic properties. The compounds were tested using a sucrose-loaded model, showing significant reduction in blood glucose levels, highlighting their potential as antidiabetic agents (Kadium, Alhazam, & Hameed, 2022).
Synthesis Techniques
- Innovative synthesis methods for creating thiazolidine-2,4-dione derivatives have been developed, including reactions under microwave irradiation without solvent, indicating advancements in the efficient and eco-friendly production of these compounds (Yang, Chen, Chen, & Zheng, 2003).
Propiedades
IUPAC Name |
3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c17-12(8-11-2-1-7-20-11)15-5-3-10(4-6-15)16-13(18)9-21-14(16)19/h1-2,7,10H,3-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHVMMHIBOOVFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide](/img/structure/B2353935.png)


![1-[2-(Benzotriazol-1-yl)ethyl]benzotriazole](/img/structure/B2353942.png)



![4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2353946.png)


![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone](/img/structure/B2353951.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353952.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2353953.png)